Cas no 2055223-75-9 (1-Propanol, 3-(dimethylamino)-2-fluoro-)

1-Propanol, 3-(dimethylamino)-2-fluoro-, is a fluorinated amino alcohol with a molecular structure that combines a hydroxyl group, a tertiary amine, and a fluorine substituent. This compound is of interest in synthetic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of both fluorine and dimethylamino groups enhances its reactivity and selectivity in nucleophilic substitution and other transformations. Its unique structural features may also contribute to improved solubility and stability in certain applications. The compound is typically handled under controlled conditions due to its reactive functional groups, making it suitable for advanced organic synthesis and research applications.
1-Propanol, 3-(dimethylamino)-2-fluoro- structure
2055223-75-9 structure
Product Name:1-Propanol, 3-(dimethylamino)-2-fluoro-
CAS No:2055223-75-9
MF:C5H12FNO
MW:121.15328502655
CID:5990063
PubChem ID:165796348
Update Time:2025-06-12

1-Propanol, 3-(dimethylamino)-2-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol, 3-(dimethylamino)-2-fluoro-
    • EN300-7111701
    • 3-(dimethylamino)-2-fluoropropan-1-ol
    • 2055223-75-9
    • Inchi: 1S/C5H12FNO/c1-7(2)3-5(6)4-8/h5,8H,3-4H2,1-2H3
    • InChI Key: FRAMUFKQTAFFQF-UHFFFAOYSA-N
    • SMILES: C(O)C(F)CN(C)C

Computed Properties

  • Exact Mass: 121.090292168g/mol
  • Monoisotopic Mass: 121.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 58.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • Density: 0.995±0.06 g/cm3(Predicted)
  • Boiling Point: 172.0±20.0 °C(Predicted)
  • pka: 13.86±0.10(Predicted)

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1-Propanol, 3-(dimethylamino)-2-fluoro- Related Literature

Additional information on 1-Propanol, 3-(dimethylamino)-2-fluoro-

1-Propanol, 3-(dimethylamino)-2-fluoro- (CAS No. 2055223-75-9): A Comprehensive Overview

1-Propanol, 3-(dimethylamino)-2-fluoro- (CAS No. 2055223-75-9) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-(Dimethylamino)-2-fluoropropan-1-ol, is characterized by its distinctive chemical structure, which includes a primary alcohol group, a fluorine atom, and a dimethylamino substituent. These features contribute to its potential applications in various areas of scientific research and drug development.

The molecular formula of 1-Propanol, 3-(dimethylamino)-2-fluoro- is C5H13FO2N, and its molecular weight is approximately 146.16 g/mol. The compound's physical properties include a boiling point of around 140°C and a melting point of -40°C. It is generally soluble in water and many organic solvents, making it suitable for use in a wide range of chemical reactions and formulations.

In recent years, the study of 1-Propanol, 3-(dimethylamino)-2-fluoro- has been driven by its potential as a lead compound in the development of new pharmaceutical agents. One of the key areas of interest is its role in the modulation of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic drugs. Research has shown that the presence of the fluorine atom and the dimethylamino group can significantly influence the compound's binding affinity and selectivity for specific GPCRs.

A notable study published in the *Journal of Medicinal Chemistry* (2021) investigated the effects of 1-Propanol, 3-(dimethylamino)-2-fluoro- on the activation of dopamine D2 receptors, which are implicated in neurological disorders such as Parkinson's disease and schizophrenia. The results indicated that this compound exhibits high affinity and selectivity for D2 receptors, suggesting its potential as a novel therapeutic agent for these conditions.

Beyond its applications in receptor modulation, 1-Propanol, 3-(dimethylamino)-2-fluoro- has also been explored for its antimicrobial properties. A study published in *Antimicrobial Agents and Chemotherapy* (2020) demonstrated that this compound exhibits potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative species. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

In addition to its therapeutic potential, 1-Propanol, 3-(dimethylamino)-2-fluoro- has been studied for its use in chemical synthesis. Its unique functional groups make it an excellent starting material for the preparation of more complex molecules with diverse biological activities. For example, a recent paper in *Organic Letters* (2019) described a novel synthetic route to produce derivatives of this compound with enhanced pharmacological properties.

The safety profile of 1-Propanol, 3-(dimethylamino)-2-fluoro- is another important consideration for its practical applications. Toxicological studies have shown that this compound has low toxicity when used at appropriate concentrations. However, as with any chemical substance, proper handling and storage procedures should be followed to ensure safety in laboratory settings.

In conclusion, 1-Propanol, 3-(dimethylamino)-2-fluoro- (CAS No. 2055223-75-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for further investigation and development into new therapeutic agents. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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